Azaphen

Vue d'ensemble

Description

Applications De Recherche Scientifique

Azaphen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Medicine: Used in clinical research to explore its antidepressant and sedative effects.

Industry: Employed in the development of new antidepressant medications and related compounds.

Mécanisme D'action

Target of Action

Azaphen, also known as Pipofezine, is a tricyclic antidepressant (TCA) that primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound acts as a potent inhibitor of the reuptake of serotonin . This leads to an overall increase in serotonergic neurotransmission, which can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound alters the balance of serotonin in the brain, which can influence mood, emotional regulation, and various other neurological processes .

Pharmacokinetics

Like other tcas, it is likely that this compound is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic neurotransmission . This can lead to improvements in mood and a reduction in symptoms of depression . Additionally, this compound may have sedative effects, suggesting antihistamine activity .

Action Environment

The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as diet, lifestyle, co-administration of other medications, and individual patient characteristics can potentially influence the action and efficacy of any medication, including this compound .

Analyse Biochimique

Biochemical Properties

Azaphen plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This inhibition is achieved through its interaction with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, this compound prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and prolonged neurotransmission.

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell signaling pathways by increasing the availability of serotonin, which in turn activates serotonin receptors on postsynaptic neurons . This activation can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood. Additionally, this compound has been shown to affect the number of rosette-forming cells in the mouse spleen, indicating its potential impact on the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This compound’s interaction with SERT is crucial for its antidepressant effects, as it prolongs the action of serotonin on postsynaptic receptors, leading to improved mood and reduced symptoms of depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under recommended storage conditions and maintains its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the reuptake of serotonin and exhibits antidepressant effects . At higher doses, it may cause toxic or adverse effects, including alterations in liver enzyme levels and potential hepatotoxicity . Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity while achieving therapeutic benefits.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation in the liver. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of this compound. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is absorbed into the bloodstream and distributed to various tissues, including the brain, where it exerts its antidepressant effects. The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on the presynaptic neuron . This localization is essential for its function as a serotonin reuptake inhibitor. Additionally, this compound may undergo post-translational modifications that affect its activity and targeting to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Azaphen est synthétisé par une série de réactions chimiques impliquant la formation de sa structure tricyclique. La voie de synthèse implique généralement la réaction de la 5-méthyl-3-(4-méthylpipérazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine avec de l'acide chlorhydrique pour former le sel chlorhydrate .

Méthodes de production industrielle

Dans les milieux industriels, la production d'this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir la pureté et la constance. Le processus comprend l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et peut nécessiter un chauffage ou une sonication pour faciliter la dissolution du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'Azaphen subit diverses réactions chimiques, notamment :

Oxydation : l'this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : le composé peut être réduit pour former ses dérivés réduits correspondants.

Substitution : l'this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'this compound comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées à des températures et à des pH contrôlés pour garantir la formation des produits souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : utilisé comme composé modèle dans des études sur les antidépresseurs tricycliques et leurs propriétés chimiques.

Médecine : Utilisé dans la recherche clinique pour explorer ses effets antidépresseurs et sédatifs.

Industrie : utilisé dans le développement de nouveaux médicaments antidépresseurs et de composés apparentés.

Mécanisme d'action

L'this compound exerce ses effets principalement en inhibant la recapture de la sérotonine, un neurotransmetteur impliqué dans la régulation de l'humeur . En empêchant la recapture de la sérotonine, l'this compound augmente sa disponibilité dans la fente synaptique, améliorant ainsi la neurotransmission sérotoninergique. Ce mécanisme est similaire à celui d'autres inhibiteurs sélectifs de la recapture de la sérotonine (ISRS). De plus, l'this compound peut avoir des effets sédatifs en raison de son activité antihistaminique .

Comparaison Avec Des Composés Similaires

Composés similaires

Fluacizine : un autre antidépresseur tricyclique présentant des propriétés similaires d'inhibition de la recapture de la sérotonine.

Tianeptine : un antidépresseur atypique qui affecte également les niveaux de sérotonine, mais par des mécanismes différents.

Paroxétine : un inhibiteur sélectif de la recapture de la sérotonine ayant des effets antidépresseurs similaires.

Unicité

L'Azaphen est unique par sa combinaison d'effets antidépresseurs et sédatifs, ce qui n'est pas courant dans les autres antidépresseurs tricycliques. Son double action sur la recapture de la sérotonine et son activité antihistaminique potentielle le distinguent des autres composés de sa classe .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Azaphen can be achieved through a multistep process starting from 2-aminobenzoic acid.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "nitrobenzene", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzoic acid with nitrobenzene in the presence of sulfuric acid to form 4-nitro-2-aminobenzoic acid.", "Step 2: Reduction of 4-nitro-2-aminobenzoic acid with iron and hydrochloric acid to form 4-amino-2-aminobenzoic acid.", "Step 3: Acetylation of 4-amino-2-aminobenzoic acid with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-4-amino-2-aminobenzoic acid.", "Step 4: Cyclization of N-acetyl-4-amino-2-aminobenzoic acid with sodium hydroxide in ethanol to form Azaphen.", "Step 5: Purification of Azaphen by recrystallization from water." ] } | |

Numéro CAS |

24853-80-3 |

Formule moléculaire |

C16H20ClN5O |

Poids moléculaire |

333.81 g/mol |

Nom IUPAC |

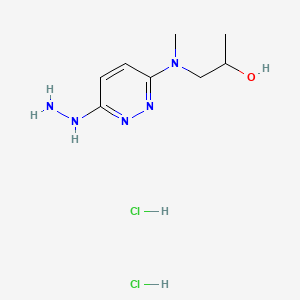

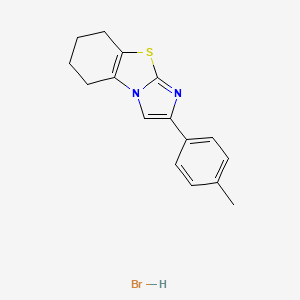

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride |

InChI |

InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H |

Clé InChI |

JVONTAXIALFQJM-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl |

SMILES canonique |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl |

Apparence |

Solid powder |

| 24853-80-3 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine azafen azaphen azaphen monohydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

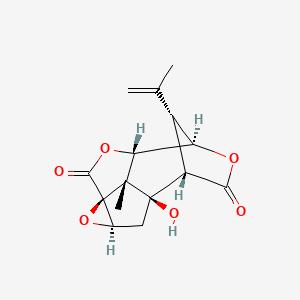

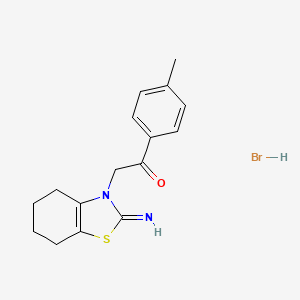

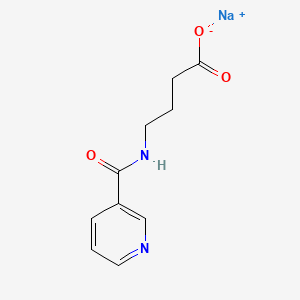

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)